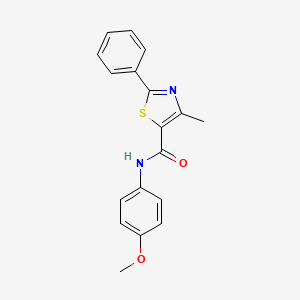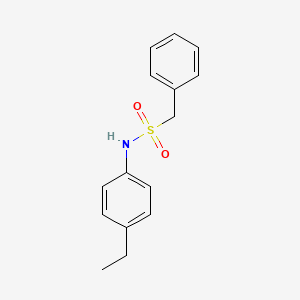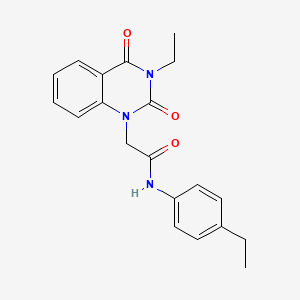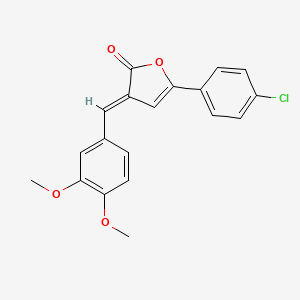
6-(4-bromophenyl)-1-methyl-3,4-diphenyl-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex chemical processes. For example, the synthesis of 2-(2-Bromophenyl)imidazo[1,2-a]pyridines, which are structurally related, utilizes palladium-catalyzed reactions for the formation of hybrid structures combining different molecular frameworks (Zhang, Fan, & Zhang, 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to 6-(4-bromophenyl)-1-methyl-3,4-diphenyl-2(1H)-pyridinone often features complex arrangements. For instance, in the structure of 6,7-dihydro-2-methoxy-4-substituted-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitrile, the crystals are characterized by unique configurations and bond lengths, demonstrating the intricate nature of such molecules (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
Compounds like 6-(4-bromophenyl)-1-methyl-3,4-diphenyl-2(1H)-pyridinone often engage in complex chemical reactions. For example, reactions involving 2-(2-Bromophenyl)imidazo[1,2-a]pyridines under palladium-catalyzed conditions lead to the formation of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones, demonstrating the reactivity of such compounds (Zhang et al., 2016).
Physical Properties Analysis
The physical properties of such compounds are often determined through X-ray crystallography and other analytical methods. The study of similar compounds shows the significance of molecular conformation and intermolecular interactions in determining the physical characteristics (Moustafa & Girgis, 2007).
Chemical Properties Analysis
The chemical properties of these compounds are often explored through their interactions and reactivity in various chemical reactions. The study of similar compounds through reactions like palladium-catalyzed cascade reactions underscores the complexity of their chemical properties (Zhang et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(4-bromophenyl)-1-methyl-3,4-diphenylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrNO/c1-26-22(18-12-14-20(25)15-13-18)16-21(17-8-4-2-5-9-17)23(24(26)27)19-10-6-3-7-11-19/h2-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPMAKWAHINSDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=C(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromophenyl)-1-methyl-3,4-diphenyl-1,2-dihydropyridin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5531936.png)
![4-{2-[(4-chloro-3-methylphenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B5531940.png)
![N-(3-methylphenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5531974.png)


![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5531989.png)
![methyl 3-(cyclobutylmethoxy)-5-{[(3R)-3-piperidinylamino]carbonyl}benzoate hydrochloride](/img/structure/B5531997.png)
![N-(3-fluoro-2-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5532003.png)

![4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5532026.png)
![N-cyclohexyl-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5532039.png)
![1-[(6-ethylpyrimidin-4-yl)amino]-3-(4-methylphenoxy)propan-2-ol](/img/structure/B5532042.png)
